2-Bromo-5-nitrobenzo[D]thiazole
Overview
Description
“2-Bromo-5-nitrobenzo[D]thiazole” is a chemical compound with the molecular formula C3HBrN2O2S . It is also known by other names such as “2-Bromo-5-nitro-1,3-thiazole”, “THIAZOLE, 2-BROMO-5-NITRO-”, and "5-Nitro-2-bromothiazole" .
Molecular Structure Analysis
The molecular weight of “2-Bromo-5-nitrobenzo[D]thiazole” is 209.02 g/mol . The IUPAC name for this compound is 2-bromo-5-nitro-1,3-thiazole . The InChIKey, a unique identifier for chemical substances, is ANIJFZVZXZQFDH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Bromo-5-nitrobenzo[D]thiazole” has several computed properties. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 87 Ų . The Exact Mass and Monoisotopic Mass are both 207.89421 g/mol .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Bromo-5-nitrobenzo[d]thiazole and its derivatives are extensively studied in chemical synthesis, showcasing their reactivity and potential for creating novel compounds. For instance, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines has been explored, leading to the synthesis of unexpected isomers alongside the anticipated products, which could be of use for further chemical synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Another study focused on salt and co-crystal formation with 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids, shedding light on the non-covalent interactions and supramolecular assemblies formed, which contributes to the understanding of crystal packing and hydrogen bonding in these compounds (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Mechanistic Insights into Reactions
Research has also delved into the mechanistic aspects of reactions involving bromo-nitrobenzo[b]thiophene compounds. For example, the base-catalyzed reaction mechanism with rearrangement of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles has been elucidated, highlighting the formation of anionic intermediates and the influence of solvents and bases on the reaction outcome (Cosimelli, Lamartina, & Spinelli, 2001). This kind of research provides valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of thiazole derivatives have been investigated, revealing their potential in pharmaceutical applications. For instance, the study on 5-nitrothiazoles showed significant inhibition of Clostridium botulinum, indicating the impact of substituents on the antimicrobial activity of these compounds (Dymicky, Huhtanen, & Wasserman, 1977). Moreover, the synthesis and characterization of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have shown promising antioxidant activities, further supporting the utility of thiazole compounds in developing new therapeutic agents (Nikhila, Batakurki, & Yallur, 2020).
properties
IUPAC Name |
2-bromo-5-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPYUXCVBCPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776689 | |
Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitrobenzo[D]thiazole | |
CAS RN |
3507-44-6 | |
Record name | 2-Bromo-5-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3507-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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